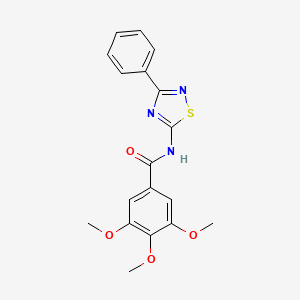

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

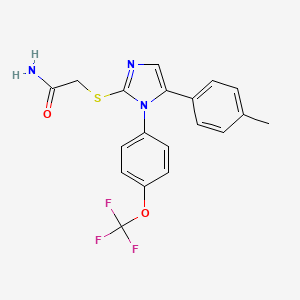

3,4,5-Trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and a phenyl-1,2,4-thiadiazol moiety

Mécanisme D'action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, disrupting the polymerization of tubulin and thus interfering with cell division . The alteration of the trimethoxyphenyl (TMP) moiety can decrease the biological activity of such analogs .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature. It disrupts the normal functioning of the microtubule network, leading to cell cycle arrest and apoptosis . It also inhibits the function of Hsp90, causing the degradation of client proteins and leading to cell death . Furthermore, it inhibits TrxR, disrupting the cellular redox balance .

Pharmacokinetics

The compound’s molecular weight (2112576 ) suggests that it may have good absorption and distribution characteristics

Result of Action

The compound has displayed notable anti-cancer effects by effectively inhibiting its targets . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Analyse Biochimique

Biochemical Properties

The 3,4,5-trimethoxyphenyl (TMP) group, which is part of the 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety interacts with various enzymes, proteins, and other biomolecules . For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, and down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This core can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine, such as 3-phenyl-1,2,4-thiadiazol-5-amine, under conditions that promote amide bond formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or thiadiazoles.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has shown potential as a pharmacophore. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has been investigated for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Comparaison Avec Des Composés Similaires

3,4,5-Trimethoxyphenylacetonitrile: Contains a similar trimethoxyphenyl group but lacks the thiadiazol moiety.

N-(3,4,5-trimethoxyphenyl)acetamide: Another benzamide derivative with a trimethoxyphenyl group.

3,4,5-Trimethoxybenzamide: A simpler benzamide derivative without the phenyl-1,2,4-thiadiazol group.

Uniqueness: 3,4,5-Trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide stands out due to its combination of the trimethoxyphenyl group and the phenyl-1,2,4-thiadiazol moiety, which imparts unique chemical and biological properties not found in the similar compounds listed above.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)17(22)20-18-19-16(21-26-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCYGOXGQNANSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)

![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994259.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)